molecular formula C8H6O6S B14253834 5-Sulfinobenzene-1,3-dicarboxylic acid CAS No. 457903-78-5

5-Sulfinobenzene-1,3-dicarboxylic acid

Cat. No.: B14253834
CAS No.: 457903-78-5
M. Wt: 230.20 g/mol
InChI Key: WVKAUAMJXDSBBR-UHFFFAOYSA-N
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Description

5-Sulfinobenzene-1,3-dicarboxylic acid: is an organic compound characterized by the presence of a sulfinyl group (-SO2H) and two carboxyl groups (-COOH) attached to a benzene ring. This compound is part of the dicarboxylic acid family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Sulfinobenzene-1,3-dicarboxylic acid typically involves the sulfonation of benzene derivatives followed by oxidation. One common method includes the reaction of benzene-1,3-dicarboxylic acid with sulfur trioxide (SO3) in the presence of a catalyst, followed by oxidation using hydrogen peroxide (H2O2) or a similar oxidizing agent .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of sulfur trioxide to benzene-1,3-dicarboxylic acid under high temperature and pressure, followed by oxidation in a separate reactor .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Sulfinobenzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as bacterial Mur ligases. These enzymes are crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts cell wall synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Uniqueness: 5-Sulfinobenzene-1,3-dicarboxylic acid is unique due to the presence of both sulfinyl and carboxyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, from synthetic chemistry to biomedical research .

Properties

CAS No.

457903-78-5

Molecular Formula

C8H6O6S

Molecular Weight

230.20 g/mol

IUPAC Name

5-sulfinobenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C8H6O6S/c9-7(10)4-1-5(8(11)12)3-6(2-4)15(13)14/h1-3H,(H,9,10)(H,11,12)(H,13,14)

InChI Key

WVKAUAMJXDSBBR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)S(=O)O)C(=O)O

Origin of Product

United States

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